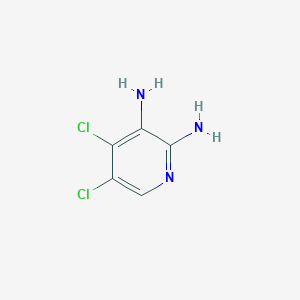

4,5-Dichloropyridine-2,3-diamine

Description

The Significance of Pyridine (B92270) Scaffolds in Heterocyclic Chemistry

The pyridine ring, a six-membered heterocycle containing one nitrogen atom, is a ubiquitous structural motif in a vast array of chemical compounds. nih.govnih.gov Its unique electronic properties, including its basicity, stability, and ability to participate in hydrogen bonding, make it a versatile building block in organic synthesis. nih.govnih.gov The pyridine scaffold is a cornerstone in the development of pharmaceuticals, with a significant number of FDA-approved drugs incorporating this heterocyclic core. nih.gov Beyond medicine, pyridine derivatives are integral to the creation of functional materials, agrochemicals, and as ligands in catalysis. nih.govnih.gov The functionalization of the pyridine ring allows for the fine-tuning of a molecule's physical, chemical, and biological properties, making it a highly adaptable framework for a multitude of applications. nih.gov

Overview of Substituted Diaminopyridine Derivatives in Advanced Materials and Medicinal Chemistry

The introduction of amino groups to the pyridine ring, creating diaminopyridine derivatives, further expands the functional and application horizons of this versatile scaffold. These derivatives are of significant interest in medicinal chemistry, with research highlighting their potential as antibacterial, anticancer, and anti-inflammatory agents. e3s-conferences.orgnih.gov The arrangement of the amino groups on the pyridine ring, along with other substituents, plays a crucial role in determining their biological activity. For instance, certain diaminopyridine derivatives have been investigated as inhibitors of specific enzymes, showcasing their potential for targeted therapeutic interventions. nih.gov

In the realm of advanced materials, diaminopyridine derivatives can serve as monomers for the synthesis of novel polymers with tailored properties. google.com Their ability to form hydrogen bonds and coordinate with metal ions makes them valuable components in the design of supramolecular assemblies and functional materials with applications in areas such as catalysis and electronics. mdpi.com

Contextualizing 4,5-Dichloropyridine-2,3-diamine within the Broader Family of Dichloropyridinediamines

This compound is a specific isomer within the larger family of dichlorinated diaminopyridines. The precise positioning of the two chlorine atoms and two amino groups on the pyridine ring is expected to impart a unique set of physicochemical properties and reactivity patterns compared to its isomers. For instance, the electronic effects of the chlorine atoms at the 4 and 5 positions, combined with the hydrogen-bonding capabilities of the vicinal amino groups at the 2 and 3 positions, create a distinct chemical environment.

While dedicated research on this compound is limited, the study of related dichloropyridine and diaminopyridine isomers provides valuable insights. For example, the synthesis of compounds like 4-amino-2,6-dichloropyridine (B16260) has been explored, and the reactivity of various diaminopyridines in forming fused heterocyclic systems, such as imidazopyridines, has been documented. arkat-usa.org The specific arrangement of substituents in this compound suggests its potential as a precursor for the synthesis of more complex heterocyclic systems, potentially with applications in medicinal chemistry and materials science. Further investigation into its synthesis, characterization, and reactivity is necessary to fully elucidate its unique properties and potential applications.

Structure

3D Structure

Propriétés

IUPAC Name |

4,5-dichloropyridine-2,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5Cl2N3/c6-2-1-10-5(9)4(8)3(2)7/h1H,8H2,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOVJRSTWOQZULF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=N1)N)N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10670258 | |

| Record name | 4,5-Dichloropyridine-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10670258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

662116-66-7 | |

| Record name | 4,5-Dichloropyridine-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10670258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 4,5 Dichloropyridine 2,3 Diamine

Advanced Synthetic Routes to 4,5-Dichloropyridine-2,3-diamine

The synthesis of functionalized pyridines such as this compound often requires carefully orchestrated multi-step sequences due to the inherent reactivity and regiochemical challenges of the pyridine (B92270) ring.

Multi-step Synthetic Sequences from Precursors (e.g., pyridinamine derivatives)

The construction of the this compound core can be envisioned through a multi-step process commencing from readily available pyridine precursors. A plausible synthetic strategy involves the introduction of the amino and chloro substituents in a regiocontrolled manner.

One potential pathway could start from a suitable aminopyridine derivative. For instance, the synthesis of 2,3-diaminopyridine (B105623) has been achieved from 2-aminopyridine (B139424) through a sequence of bromination, nitration, and subsequent reduction. orgsyn.org A similar approach could be adapted, followed by selective chlorination.

A generalized multi-step synthesis could involve the following key transformations:

Nitration: Introduction of nitro groups onto the pyridine ring, which can later be reduced to amino groups. The position of nitration is directed by the existing substituents.

Halogenation: Introduction of chlorine atoms at specific positions. This can be a challenging step due to the electron-deficient nature of the pyridine ring, often requiring harsh conditions or activation of the ring. organic-chemistry.org

Reduction: Conversion of nitro groups to amino groups, typically achieved using reducing agents like tin(II) chloride or through catalytic hydrogenation. orgsyn.orgmdpi.com

Nucleophilic Aromatic Substitution (SNA_r): Displacement of a suitable leaving group, such as a halogen, by an amine source.

A notable example of a multi-step synthesis in this class of compounds is the preparation of 4-amino-2,6-dichloropyridine (B16260). This synthesis starts with the oxidation of 2,6-dichloropyridine (B45657) to its N-oxide, followed by nitration and subsequent reduction to afford the desired product. researchgate.net This highlights the utility of N-oxide chemistry in activating the pyridine ring for further functionalization.

| Starting Material | Key Intermediates | Final Product | Reference |

| 2-Aminopyridine | 2-Amino-5-bromopyridine, 2-Amino-5-bromo-3-nitropyridine | 2,3-Diaminopyridine | orgsyn.org |

| 2,6-Dichloropyridine | 2,6-Dichloropyridine N-oxide | 4-Amino-2,6-dichloropyridine | researchgate.net |

| 2-Chloro-3-nitropyridine | N-substituted pyridine-2,3-diamines | Imidazo[4,5-b]pyridines | acs.org |

Catalytic Approaches in Dichloropyridinediamine Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering milder reaction conditions and improved selectivity. While specific catalytic routes for the direct synthesis of this compound are not extensively documented, general catalytic methods for pyridine functionalization can be applied.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira couplings, are powerful tools for the C-C bond formation on pyridine rings. researchgate.net These could be employed to introduce substituents that can later be converted to amino groups.

Furthermore, catalysis can be crucial in the amination steps. For example, the amination of 2-chloro-3-aminopyridine to produce 2,3-diaminopyridine can be facilitated by a copper catalyst. google.com The development of novel catalysts for direct C-H amination and chlorination of pyridines is an active area of research that could provide more efficient routes to the target molecule.

Regioselective Chlorination Strategies

The regioselective introduction of chlorine atoms onto the pyridine ring is a critical step in the synthesis of this compound. The electron-deficient nature of the pyridine ring makes it less susceptible to electrophilic substitution compared to benzene. organic-chemistry.org

Electrophilic chlorination of pyridine itself typically requires harsh conditions and often leads to a mixture of products. However, the presence of activating groups like amino substituents can influence the regioselectivity. For instance, the chlorination of 3-aminopyridine (B143674) can yield 3-amino-2-chloropyridine. orgsyn.org

A common strategy to achieve regioselective chlorination is through the use of pyridine N-oxides. The N-oxide activates the pyridine ring towards both electrophilic and nucleophilic attack, allowing for more controlled functionalization. masterorganicchemistry.com For example, nitration of pyridine N-oxide occurs preferentially at the 4-position.

Another approach involves the use of directing groups or the generation of highly reactive intermediates like pyridynes. nih.gov The synthesis of 2,3-dichloropyridine (B146566) has been achieved from 2-chloronicotinic acid via a sequence involving Hofmann degradation, diazotization, and a Sandmeyer reaction. doaj.org

Exploration of Reaction Mechanisms in the Formation of the this compound Core

Understanding the reaction mechanisms is fundamental to optimizing synthetic routes and predicting product outcomes. The formation of the this compound core involves key mechanistic principles of aromatic chemistry.

Nucleophilic Aromatic Substitution Mechanisms in Pyridine Systems

Nucleophilic aromatic substitution (SNA_r) is a cornerstone reaction in pyridine chemistry. wikipedia.orgmasterorganicchemistry.com The electron-withdrawing nitrogen atom in the pyridine ring makes it more susceptible to nucleophilic attack than benzene, particularly at the 2- and 4-positions. wikipedia.org

The SNA_r mechanism typically proceeds through an addition-elimination pathway involving a negatively charged intermediate known as a Meisenheimer complex. wikipedia.org The stability of this intermediate is a key factor in determining the reaction rate and regioselectivity. Electron-withdrawing groups, especially those ortho or para to the leaving group, stabilize the Meisenheimer complex and accelerate the reaction. masterorganicchemistry.com

In the context of synthesizing this compound, SNA_r could be employed to introduce the amino groups by displacing a halide or another suitable leaving group. The existing chloro and amino substituents on the ring would significantly influence the position and feasibility of further nucleophilic substitution. For example, in the reaction of 2,6-dichloropyridines with a nucleophile, the regioselectivity is influenced by the nature of the substituent at the 3-position. researchgate.net

Reductive Amination Pathways in Diamine Synthesis

Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds. masterorganicchemistry.comwikipedia.org This reaction involves the formation of an imine or enamine intermediate followed by its reduction. While traditionally used for the synthesis of amines from aldehydes and ketones, the principles of reductive amination can be extended to the synthesis of diamines on a pyridine core.

A potential pathway could involve the reduction of a dinitro- or nitro-amino pyridine precursor. The reduction of nitro groups to amines is a well-established transformation. orgsyn.orgmdpi.com Various reducing agents can be employed, including metal hydrides like sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation. masterorganicchemistry.comwikipedia.org The choice of reducing agent is crucial to avoid the reduction of other functional groups present in the molecule.

Comparative Analysis of Synthetic Efficiency, Yields, and Scalability

The synthesis of this compound can be envisaged through a multi-step process, typically starting from commercially available pyridine derivatives. A plausible and commonly employed strategy involves the controlled chlorination and subsequent amination of a suitable pyridine precursor.

One potential pathway begins with the chlorination of 2-aminopyridine. The initial chlorination can be achieved using reagents like N-chlorosuccinimide (NCS) to introduce chlorine atoms onto the pyridine ring. A subsequent nitration step, followed by reduction of the nitro group and further amination, would lead to the desired 2,3-diamino functionality. The precise control of reaction conditions at each stage is paramount to achieve the desired regioselectivity and avoid the formation of unwanted isomers.

Another viable approach could start from a more extensively chlorinated pyridine, such as 2,3,4,5-tetrachloropyridine. Selective amination of this precursor would be a key step. The conditions for such a reaction would need to be carefully optimized to favor the displacement of chlorine atoms at the 2 and 3 positions with amino groups, leaving the chlorines at the 4 and 5 positions intact. This can be a challenging transformation due to the similar reactivity of the chloro substituents.

The scalability of these processes presents another challenge. Reactions involving hazardous reagents like strong acids and nitrating agents require specialized equipment and careful handling, which can complicate scaling up. Moreover, the cost and availability of starting materials and reagents play a significant role in the economic viability of a particular synthetic route.

Below is a comparative table outlining hypothetical synthetic strategies and their potential challenges:

| Starting Material | Key Transformation Steps | Potential Advantages | Potential Challenges |

| 2-Aminopyridine | Chlorination, Nitration, Reduction, Amination | Readily available starting material. | Multiple steps, potential for regioisomeric impurities, modest overall yield, scalability concerns with hazardous reagents. |

| 2,3,4,5-Tetrachloropyridine | Selective Diamination | Fewer steps in the final stage. | Difficulty in achieving selective amination at C-2 and C-3, potential for over-amination, harsh reaction conditions may be required. |

| 3,4,5-Trichloropyridine | Nitration, Amination, Reduction | Potentially more direct route to the 2,3-diamino pattern. | Regioselectivity of nitration and amination needs to be controlled, availability and cost of the starting material. |

Novel Derivatization Strategies of the this compound Scaffold

The true value of this compound lies in its potential for derivatization, which allows for the systematic exploration of chemical space and the fine-tuning of molecular properties for specific applications.

Functionalization at Amino Group Sites (e.g., acylation, alkylation, silylation)

The two amino groups at the C-2 and C-3 positions are nucleophilic and can readily undergo a variety of functionalization reactions.

Acylation: The amino groups can be acylated using acid chlorides, anhydrides, or carboxylic acids under standard coupling conditions. This modification is often employed to introduce a wide range of substituents, which can influence the molecule's solubility, electronic properties, and biological activity. The acylation of diaminopyridines can sometimes lead to an increase in the stability of complexes they form, a property that is crucial in the design of molecular receptors and catalysts. acs.org

Alkylation: Alkylation of the amino groups can be achieved using alkyl halides or other electrophilic alkylating agents. This allows for the introduction of alkyl chains of varying lengths and branching, which can be important for modulating lipophilicity and steric hindrance around the pyridine core.

Silylation: Silylation of the amino groups, for instance with trimethylsilyl (B98337) chloride (TMSCl), can be used as a protecting group strategy during multi-step syntheses. The silyl (B83357) groups can be easily introduced and subsequently removed under mild conditions, allowing for selective reactions at other positions of the molecule.

Modifications of the Pyridine Ring System

The two chlorine atoms at the C-4 and C-5 positions offer another handle for derivatization, primarily through nucleophilic aromatic substitution (SNAr) reactions. While these reactions are generally more challenging than functionalizing the amino groups, they provide an avenue for introducing a diverse array of functional groups directly onto the pyridine ring. The success of such substitutions depends on the nature of the nucleophile and the reaction conditions employed.

Synthesis of Fused Heterocyclic Systems Utilizing this compound as a Building Block (e.g., imidazopyridines, triazolopyridines)

One of the most significant applications of this compound is its use as a precursor for the synthesis of fused heterocyclic systems. The vicinal diamine functionality is perfectly poised for cyclization reactions with various electrophilic partners to construct five-membered heterocyclic rings fused to the pyridine core.

Imidazopyridines: Reaction of this compound with aldehydes, carboxylic acids, or their derivatives leads to the formation of the imidazo[4,5-b]pyridine scaffold. nih.govnih.govmdpi.comresearchgate.net This class of compounds is of significant interest in medicinal chemistry due to its structural resemblance to purines, leading to a wide range of biological activities, including as kinase inhibitors and anticancer agents. nih.gov The synthesis can often be achieved in a one-pot procedure, for example, by reacting the diaminopyridine with an aldehyde in the presence of an oxidizing agent or with a carboxylic acid at elevated temperatures. nih.govmdpi.com

Triazolopyridines: The synthesis of triazolo[4,5-b]pyridines can be achieved by reacting this compound with a source of a third nitrogen atom, such as nitrous acid (generated in situ from sodium nitrite (B80452) and an acid), followed by cyclization. semanticscholar.org These fused systems are also important pharmacophores with a broad spectrum of biological activities.

The general schemes for these cyclization reactions are depicted below:

Scheme 1: Synthesis of Imidazo[4,5-b]pyridines

Scheme 2: Synthesis of Triazolo[4,5-b]pyridines

Advanced Spectroscopic and Computational Characterization of 4,5 Dichloropyridine 2,3 Diamine and Its Derivatives

In-depth Spectroscopic Analysis Beyond Basic Identification

Spectroscopic analysis of 4,5-Dichloropyridine-2,3-diamine extends beyond simple confirmation of its presence, offering a detailed view of its structural and electronic intricacies. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and UV-Vis spectroscopy, complemented by Mass Spectrometry, are essential for a comprehensive characterization. dcu.ie

Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Complex Structural Features

NMR spectroscopy is a powerful tool for delineating the precise structural arrangement of this compound. organicchemistrydata.org In ¹H NMR, the pyridine (B92270) ring presents a single aromatic proton. Its chemical shift is influenced by the opposing electronic effects of the electron-donating amino groups (-NH₂) and the electron-withdrawing chloro (-Cl) substituents. The amino groups tend to shield the proton, shifting it upfield, while the chlorine atoms deshield it, moving it downfield. The resulting chemical shift is a balance of these effects. The protons of the two amino groups would likely appear as broad singlets.

In ¹³C NMR spectroscopy, five distinct signals are expected, corresponding to the five carbon atoms of the pyridine ring. The carbons bonded to the chlorine atoms (C4 and C5) would show significant downfield shifts due to the electronegativity of chlorine. The carbons attached to the amino groups (C2 and C3) would also be influenced, typically shifted downfield, though the effect is different from that of halogens. The remaining carbon (C6) would be least affected. The precise chemical shifts can be predicted and confirmed using computational methods like the GIAO (Gauge-Including Atomic Orbital) method in conjunction with DFT calculations. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on principles from related structures like 2-amino-3,5-dichloropyridine (B145740) and 2,3-diaminopyridine (B105623). chemicalbook.comnih.gov

| Atom | Predicted Chemical Shift (ppm) | Multiplicity |

| H6 | ~7.5 - 7.8 | Singlet (s) |

| NH₂ (at C2) | ~4.5 - 5.5 | Broad Singlet (br s) |

| NH₂ (at C3) | ~4.5 - 5.5 | Broad Singlet (br s) |

| C2 | ~145 - 150 | Singlet |

| C3 | ~130 - 135 | Singlet |

| C4 | ~120 - 125 | Singlet |

| C5 | ~115 - 120 | Singlet |

| C6 | ~140 - 145 | Singlet |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

The IR spectrum is expected to be dominated by bands corresponding to the N-H vibrations of the two amino groups. Symmetric and asymmetric stretching vibrations of the N-H bonds typically appear in the 3300-3500 cm⁻¹ region. The N-H scissoring (bending) mode should be visible around 1600-1650 cm⁻¹. The pyridine ring stretching vibrations (C=C and C=N) are expected in the 1400-1600 cm⁻¹ range. The C-Cl stretching vibrations would appear at lower frequencies, typically in the 600-800 cm⁻¹ region.

Raman spectroscopy would also detect these modes, but it is particularly useful for observing the symmetric vibrations of the pyridine ring and the C-Cl bonds. The combination of both techniques allows for a more complete assignment of the fundamental vibrational modes of the molecule, often aided by DFT calculations to simulate the vibrational spectra. researchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound Frequencies are based on data from related aminopyridines and chloropyridines. researchgate.netscispace.com

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

| N-H Asymmetric Stretch | 3400 - 3500 | Strong | Medium |

| N-H Symmetric Stretch | 3300 - 3400 | Strong | Medium |

| C-H Aromatic Stretch | 3000 - 3100 | Medium | Strong |

| N-H Scissoring (Bending) | 1600 - 1650 | Strong | Weak |

| Pyridine Ring Stretch (C=C, C=N) | 1400 - 1600 | Strong | Strong |

| C-Cl Stretch | 600 - 800 | Strong | Strong |

UV-Vis Spectroscopy for Electronic Transitions and Charge Transfer Interactions

UV-Vis spectroscopy probes the electronic transitions within the molecule. For an aromatic system like this compound, the spectrum is expected to show absorptions arising from π→π* and n→π* transitions. The pyridine ring itself has characteristic π→π* transitions. The presence of the two amino groups, which act as auxochromes, is expected to cause a bathochromic (red) shift of these absorption bands to longer wavelengths and increase their intensity (hyperchromic effect).

Furthermore, the adjacent amino groups can facilitate intramolecular charge transfer (ICT) interactions, potentially giving rise to a distinct charge-transfer band in the spectrum. researchgate.netresearchgate.net The chlorine substituents, being electron-withdrawing, will also modulate the energies of the molecular orbitals and thus influence the position of the absorption maxima. The electronic spectra of such compounds can be complex, and their interpretation is often supported by Time-Dependent DFT (TD-DFT) calculations, which can predict the wavelengths and natures of the electronic transitions. researchgate.net

Table 3: Predicted UV-Vis Absorption Maxima (λ_max) in a Non-polar Solvent Predictions based on data for 2,3-diaminopyridine and related chromophores. researchgate.netresearchgate.net

| Transition Type | Predicted λ_max (nm) |

| π → π | ~240 - 260 |

| π → π (Conjugated system) | ~300 - 340 |

| n → π* / Intramolecular Charge Transfer | ~380 - 420 |

Mass Spectrometry for Structural Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to confirm the molecular weight of the compound and to study its fragmentation, which provides structural clues. For this compound (C₅H₅Cl₂N₃), the exact molecular weight is 177.99 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z 177. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), this peak will be accompanied by an [M+2]⁺ peak at m/z 179 with an intensity of about 65% of the [M]⁺ peak, and a smaller [M+4]⁺ peak at m/z 181.

The fragmentation pattern would likely involve the initial loss of a chlorine atom, leading to a significant fragment at m/z 142. Subsequent fragmentation could involve the loss of HCN (m/z 27) from the pyridine ring, a common fragmentation pathway for nitrogen heterocycles. Analysis of the fragmentation of structurally similar compounds, such as 4,5-dichloro-o-phenylenediamine, can help in predicting the fragmentation pathways. nist.gov

Table 4: Predicted Major Fragments in the EI-Mass Spectrum of this compound Based on the structure and fragmentation patterns of related chloro-aromatic amines. nist.govnist.gov

| m/z | Proposed Fragment Ion | Formula |

| 177/179/181 | Molecular Ion ([M]⁺) | [C₅H₅³⁵Cl₂N₃]⁺ / [C₅H₅³⁵Cl³⁷ClN₃]⁺ |

| 142/144 | Loss of Cl ([M-Cl]⁺) | [C₅H₅³⁵ClN₃]⁺ |

| 115/117 | Loss of Cl and HCN ([M-Cl-HCN]⁺) | [C₄H₄³⁵ClN₂]⁺ |

| 107 | Loss of 2Cl ([M-2Cl]⁺) | [C₅H₅N₃]⁺ |

Theoretical and Computational Chemistry Studies

Computational chemistry, particularly Density Functional Theory (DFT), provides a theoretical framework for understanding and predicting the properties of this compound, complementing experimental data. scholarsresearchlibrary.com

Density Functional Theory (DFT) Calculations for Geometric, Electronic, and Spectroscopic Properties

DFT calculations are a cornerstone of modern chemical research, allowing for the accurate prediction of a wide range of molecular properties. researchgate.net For this compound, DFT methods like B3LYP combined with basis sets such as 6-311+G(d,p) can be used to perform a full geometry optimization, yielding precise bond lengths, bond angles, and dihedral angles in the ground state. researchgate.net

These calculations also provide crucial insights into the electronic structure. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated, and the HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. scholarsresearchlibrary.com The Molecular Electrostatic Potential (MEP) map can also be generated to visualize the electron density distribution and identify the nucleophilic (electron-rich) and electrophilic (electron-poor) regions of the molecule. researchgate.net

Furthermore, DFT is instrumental in interpreting spectroscopic data. By calculating the harmonic vibrational frequencies, it is possible to simulate the IR and Raman spectra, which aids in the assignment of experimental vibrational bands. researchgate.net Similarly, DFT can predict ¹³C and ¹H NMR chemical shifts, which are invaluable for confirming structural assignments from experimental spectra. nih.gov Time-Dependent DFT (TD-DFT) extends these capabilities to the excited state, allowing for the simulation of UV-Vis spectra and the analysis of electronic transitions. researchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps) and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental tool in quantum chemistry for predicting the reactivity and kinetic stability of molecules by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the nucleophilicity and basicity of a molecule. youtube.com Conversely, the LUMO is the innermost orbital without electrons and acts as an electron acceptor, determining the molecule's electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular properties. A large energy gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com A small gap indicates that the molecule is more polarizable, less stable, and more chemically reactive, facilitating intramolecular charge transfer. irjweb.com

For this compound and its derivatives, FMO analysis can predict the most likely sites for electrophilic and nucleophilic attacks. The distribution of electron density in the HOMO indicates regions susceptible to electrophilic attack, while the LUMO distribution highlights areas prone to nucleophilic attack. Substituents on the pyridine ring significantly influence the HOMO and LUMO energy levels and their gap. researchgate.net For instance, electron-donating groups tend to raise the HOMO energy level, enhancing nucleophilicity, while electron-withdrawing groups lower the LUMO energy, increasing electrophilicity. Theoretical calculations, often employing Density Functional Theory (DFT), are used to determine these orbital energies and predict how structural modifications to this compound would alter its reactivity. irjweb.com

Table 1: Hypothetical Frontier Molecular Orbital Energies and Properties of this compound and its Derivatives (Calculated via DFT)

| Compound | Substituent (R) | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Predicted Reactivity |

|---|---|---|---|---|---|

| 1 | -H (Parent) | -5.89 | -1.25 | 4.64 | Moderate |

| 2 | -NO2 | -6.21 | -2.10 | 4.11 | High (More Electrophilic) |

| 3 | -OCH3 | -5.65 | -1.15 | 4.50 | Moderate (More Nucleophilic) |

| 4 | -CN | -6.15 | -1.95 | 4.20 | High |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are powerful computational methods used to study the time-dependent behavior of molecular systems, providing detailed insights into conformational changes and intermolecular interactions. frontiersin.org For this compound and its derivatives, MD simulations can reveal their dynamic behavior in different environments (e.g., in solution or bound to a biological target) and identify stable conformations and key interactions that govern their properties. nih.govnih.gov

The process involves placing the molecule within a simulated environment, such as a box of water molecules, and calculating the forces acting on each atom over time using classical mechanics. The resulting trajectory provides a movie-like depiction of the molecule's movements. Analysis of this trajectory can determine the conformational flexibility by monitoring metrics like the Root Mean Square Deviation (RMSD) from an initial structure. A stable RMSD value over time suggests the system has reached equilibrium and the molecule is maintaining a stable conformation. frontiersin.org

Furthermore, MD simulations are invaluable for studying how these molecules interact with other entities, such as proteins or receptors. nih.gov By analyzing the simulation, researchers can identify and quantify non-covalent interactions like hydrogen bonds, hydrophobic contacts, and electrostatic interactions. This information is crucial for understanding the mechanism of action of biologically active compounds and for rational drug design. For example, a simulation could reveal that a derivative of this compound forms stable hydrogen bonds with specific amino acid residues in a protein's active site, explaining its binding affinity. nih.gov

Table 2: Representative Results from a Hypothetical 100 ns Molecular Dynamics Simulation of a this compound Derivative Bound to a Protein Target

| Parameter | Value | Interpretation |

|---|---|---|

| Average RMSD of Ligand | 1.8 Å | The ligand remains stable within the binding pocket. |

| Average Number of Hydrogen Bonds (Ligand-Protein) | 3.2 | Consistent hydrogen bonding contributes to binding affinity. |

| Key Interacting Residues | Asp121, Glu150, Tyr88 | Identifies critical amino acids for site-directed mutagenesis or further design. |

| Binding Free Energy (MM/PBSA) | -45.5 kcal/mol | Indicates a strong and favorable binding interaction. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activity. nih.govyoutube.com These models are instrumental in drug discovery and agrochemical development for predicting the activity of new, unsynthesized molecules, thereby prioritizing synthetic efforts. nih.govnih.gov

For derivatives of this compound, a QSAR study would involve compiling a dataset of analogues with measured biological activities (e.g., enzyme inhibition IC₅₀ values). For each molecule, a set of numerical descriptors is calculated, which can be based on 2D properties (e.g., molecular weight, connectivity indices) or 3D properties (e.g., steric and electrostatic fields in CoMFA/CoMSIA). nih.govplos.org Statistical methods are then used to build a model that links these descriptors to the observed activity. nih.gov

The predictive power of a QSAR model is assessed through rigorous internal and external validation. Key statistical metrics include the coefficient of determination (R²), which measures how well the model fits the training data, and the leave-one-out cross-validated coefficient (q²), which assesses internal robustness. researchgate.net Most importantly, the model's ability to predict the activity of an external test set of compounds (not used in model generation) is measured by the predictive R² (R²_pred). researchgate.net A statistically robust QSAR model can provide valuable insights into the structural features that enhance or diminish activity, guiding the design of more potent derivatives. plos.org

Table 3: Statistical Validation Parameters for a Hypothetical 3D-QSAR Model of this compound Derivatives as Kinase Inhibitors

| Statistical Parameter | Value | Significance |

|---|---|---|

| Cross-validated Correlation Coefficient (q²) | 0.68 | Indicates good internal model predictability. |

| Coefficient of Determination (R²) | 0.92 | Shows a strong correlation between predicted and observed activities for the training set. |

| Predictive Correlation Coefficient (R²_pred) | 0.75 | Demonstrates good predictive power for external test set compounds. |

| Standard Deviation of Error of Prediction (SDEP) | 0.35 | Low value indicates high accuracy of predictions. |

| Field Contributions (CoMFA) | Steric: 55%, Electrostatic: 45% | Suggests that both steric bulk and electronic properties are important for activity. |

Computational Studies of Charge Transfer Complexes Involving Pyridinediamines

Pyridinediamines, being electron-rich aromatic systems, can act as electron donors to form charge-transfer (CT) complexes with suitable electron-acceptor molecules. nih.gov These complexes are formed through a weak electrostatic interaction where a fraction of electronic charge is transferred from the donor (the pyridinediamine) to the acceptor. wikipedia.org The formation of a CT complex is often accompanied by the appearance of a new, distinct absorption band in the UV-visible spectrum, which is not present in the spectra of the individual components. scienceopen.com

Computational studies are essential for understanding the nature of these interactions. Quantum chemical calculations can be used to model the geometry of the CT complex, calculate its binding energy, and analyze the charge distribution. The stability of the complex and the extent of charge transfer can be correlated with the electronic properties of the donor and acceptor, such as the ionization potential (IP) of the donor and the electron affinity (EA) of the acceptor. scienceopen.com

Experimental characterization of these complexes involves techniques like UV-vis spectrophotometry to determine the wavelength of maximum absorption (λ_max) of the CT band and to establish the stoichiometry of the complex (e.g., using Job's method). nih.govscienceopen.com Spectrophotometric titrations can be used to calculate the association or formation constant (K_CT) and the molar extinction coefficient (ε_max), which are measures of the complex's stability and the intensity of the CT transition, respectively. nih.gov Studies on CT complexes involving this compound and various acceptors can provide insights into its electron-donating capabilities and potential roles in molecular recognition and reaction mechanisms.

Table 4: Hypothetical Spectroscopic and Thermodynamic Data for Charge-Transfer Complexes of this compound with Various Acceptors in Acetonitrile

| Electron Acceptor | λmax (nm) | Formation Constant (KCT) (L mol-1) | Molar Extinction Coefficient (εmax) (L mol-1 cm-1) | Transition Energy (ECT) (eV) |

|---|---|---|---|---|

| Tetracyanoethylene (TCNE) | 540 | 150 | 1800 | 2.30 |

| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | 595 | 210 | 2500 | 2.08 |

| Chloranil | 510 | 95 | 1350 | 2.43 |

| Iodine | 365 | 40 | 800 | 3.40 |

Medicinal Chemistry and Biological Activity of 4,5 Dichloropyridine 2,3 Diamine Derivatives

Exploration of Structure-Activity Relationships (SAR)

Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds in drug discovery. For derivatives of 4,5-Dichloropyridine-2,3-diamine, the SAR is heavily influenced by the electronic and steric properties of the chlorine and amine substituents.

The presence and position of halogen atoms on a pyridine (B92270) ring significantly influence the molecule's physicochemical properties and, consequently, its biological activity. In pyridine derivatives, halogen atoms can affect lipophilicity, which is crucial for penetrating biological barriers, and can also alter the electronic nature of the ring. nih.govresearchgate.net

While direct SAR studies on this compound are limited, research on related dichloropyridine structures provides valuable insights. For instance, studies on other dichloropyridine derivatives have shown that the substitution pattern is critical for activity. The electron-withdrawing nature of chlorine atoms makes the pyridine ring electron-deficient, which can be problematic for certain chemical reactions but can also enhance binding to specific biological targets. researchgate.net The relative positions of the two chlorine atoms dictate the molecule's dipole moment and its ability to interact with receptor sites. For example, the substitution pattern in N-(benzylcarbamoyl)-2,5-dichloro-4,6-dimethylpyridine-3-carboxamide is a key determinant of its potential biological activities. ontosight.ai

The diamine functionality, specifically the ortho-arrangement of the two amino groups in 2,3-diaminopyridine (B105623), is critical for molecular recognition. nih.gov These amino groups can act as hydrogen bond donors, forming key interactions with biological targets such as enzymes and proteins. In di(acylamino)pyridine-based rotaxanes, the donor-acceptor-donor hydrogen bond pattern is essential for molecular recognition and controlling the movement of the molecule's components. semanticscholar.org

The cis-1,3-diamine configuration, similar to that found in the 2-deoxystreptamine (B1221613) (2-DOS) scaffold of aminoglycoside antibiotics, is a recognized pharmacophore for binding to RNA. ucsd.edu This suggests that the 2,3-diamine arrangement on the pyridine ring could facilitate binding to RNA targets, such as the ribosomal A-site, thereby inhibiting bacterial translation. ucsd.edu Furthermore, studies on 2,6-diaminopyridine-coupled rhodamines have shown that the amine groups are directly involved in metal ion coordination, highlighting their role in molecular interactions. acs.org The protonation state and hydrogen-bonding capability of these amines are thus central to the biological activity of their parent compounds.

Biological Activity Profiling and Mechanistic Investigations

Derivatives of pyridine are known for a broad range of biological activities. The specific combination of dichloro and diamine groups in this compound suggests potential for multifaceted therapeutic applications.

Pyridine derivatives are a well-established class of compounds with significant antitumor and antiviral potential. nih.govnih.gov The antiproliferative activity of pyridine derivatives has been demonstrated against various cancer cell lines, with structure-activity relationship studies indicating that the presence and position of amino and hydroxyl groups can enhance this activity. nih.govmdpi.com

In the realm of antiviral research, numerous pyridine-containing heterocycles have shown efficacy against a range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis B and C viruses (HBV, HCV), and Coxsackievirus B3 (CVB3). nih.govmdpi.com For example, a series of 2-benzoxyl-phenylpyridine derivatives demonstrated potent antiviral effects against both CVB3 and adenovirus type 7 (ADV7). mdpi.com The mechanism of action for these compounds often involves the inhibition of viral replication, including crucial steps like RNA and protein synthesis. nih.govmdpi.com Dihydropyridine derivatives have also been developed as potential antiviral agents against influenza. google.com

The pyridine nucleus is a common feature in compounds developed for their antimicrobial properties. nih.govmdpi.com Pyridine derivatives have shown activity against a wide array of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi. nih.govtandfonline.comnih.gov

The introduction of different substituents onto the pyridine ring allows for the modulation of antimicrobial potency. For instance, the synthesis of novel pyridine derivatives containing an imidazo[2,1-b] ontosight.ainih.govscirp.orgthiadiazole moiety resulted in compounds with high antibacterial activity, with one derivative showing twice the activity of the control drug gatifloxacin (B573) against certain strains. nih.gov Similarly, studies on 1,4-dihydropyridine (B1200194) analogues found that increasing the bulk of the substituent at the C2 position improved antibacterial activity. nih.gov Substituted diamines have also been shown to possess broad-spectrum antibacterial activity, acting by depolarizing and permeabilizing the bacterial cell membrane. nih.gov

Table 1: Antimicrobial Activity of Selected Pyridine Derivatives This table presents the Minimum Inhibitory Concentration (MIC) values for representative pyridine derivatives against various microbial strains.

| Compound | Microorganism | MIC (μg/mL) | Reference |

|---|---|---|---|

| Compound 17d (4-F substituted pyridine-imidazo[2,1-b] ontosight.ainih.govscirp.orgthiadiazole) | Bacterium (unspecified) | 0.5 | nih.gov |

| Gatifloxacin (Control) | Bacterium (unspecified) | 1.0 | nih.gov |

| Compound 17a (pyridine-imidazo[2,1-b] ontosight.ainih.govscirp.orgthiadiazole) | Fungus ATCC 9763 | 8 | nih.gov |

| Fluconazole (Control) | Fungus ATCC 9763 | 8 | nih.gov |

| Derivative 33 (1,4-Dihydropyridine) | Mycobacterium smegmatis | 9 | nih.gov |

| Derivative 33 (1,4-Dihydropyridine) | Staphylococcus aureus | 25 | nih.gov |

Enzyme inhibition is a primary mechanism through which many drugs exert their therapeutic effects. Pyridine derivatives have been extensively investigated as inhibitors of various enzymes, including cholinesterases and kinases. isp.edu.pknih.gov

Kinase Inhibitors: Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. Consequently, kinase inhibitors are a major class of anticancer drugs. nih.gov Diaminopyrimidine and diaminopyridine derivatives have been designed as potent kinase inhibitors. For example, a series of diaminopyrimidine derivatives were developed as Focal Adhesion Kinase (FAK) inhibitors, with compound A12 showing potent anticancer activity against lung and breast cancer cell lines with IC50 values of 130 nM and 94 nM, respectively. nih.gov Similarly, 2,4-diaminopyrimidine-5-carboxamides have been reported as highly selective inhibitors of Sky kinase. nih.gov The aminopyridine core in these molecules often serves to anchor the inhibitor in the hinge region of the kinase domain through hydrogen bonds. nih.gov

Cholinesterase Inhibitors: Cholinesterase inhibitors prevent the breakdown of the neurotransmitter acetylcholine (B1216132) and are used in the treatment of conditions like Alzheimer's disease and myasthenia gravis. nih.govwikipedia.orgnih.gov While specific studies on this compound as a cholinesterase inhibitor are not prominent, the broader class of heterocyclic compounds, including tacrine (B349632) and various triazole derivatives, are known for this activity. isp.edu.pknih.gov The development of these inhibitors often focuses on their interaction with the active sites of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov

Table 2: Enzyme Inhibition by Related Pyridine/Pyrimidine Derivatives This table summarizes the inhibitory concentrations (IC50) of selected compounds against specific enzyme targets.

| Compound Class/Name | Target Enzyme | Cell Line / Assay | IC50 | Reference |

|---|---|---|---|---|

| Diaminopyrimidine derivative (A12) | Focal Adhesion Kinase (FAK) | A549 Lung Cancer Cells | 130 nM | nih.gov |

| Diaminopyrimidine derivative (A12) | Focal Adhesion Kinase (FAK) | MDA-MB-231 Breast Cancer Cells | 94 nM | nih.gov |

| Trisubstituted pyridine derivative (14n) | Mutant Isocitrate Dehydrogenase 2 (IDH2) | In vitro enzyme assay | 54.6 nM | nih.gov |

| LY294002 | Phosphatidylinositol 3-kinase | In vitro enzyme assay | 1.40 µM | nih.gov |

Receptor Binding Affinity and Selectivity (e.g., sigma-2 receptor ligands)

The sigma-2 receptor (σ2R), identified as transmembrane protein 97 (TMEM97), has emerged as a significant target in drug discovery, particularly for neurological disorders and cancer. wikipedia.orgnih.gov Derivatives of this compound have been investigated as potential ligands for this receptor, demonstrating the importance of the pyridine core in achieving high binding affinity and selectivity.

Research into sigma-2 receptor ligands has revealed that a basic nitrogen and at least one hydrophobic moiety are generally required for binding. wikipedia.org The structure of the ligand, including the position of substituents on the heterocyclic ring, can significantly influence both affinity and selectivity. For instance, in a series of synthesized compounds, the presence of a chloro-substituent on the pyridine ring was found to be important for high binding affinity at the σ2 receptor. nih.gov Decreasing the lipophilicity of the compounds tended to reduce their binding affinity. nih.gov

In the development of selective σ2 receptor ligands, various scaffolds have been explored. One study demonstrated that modification of a homopiperazine (B121016) scaffold could yield ligands with high affinity and selectivity for the σ2 receptor. nih.gov Specifically, compound 21 in that study, 3-(4-chlorophenyl)-8-(3-((2-fluorophenyl)thio)propyl)-8-azabicyclo[3.2.1]octan-3-ol, emerged as a high-affinity ligand with a Ki of 2.2 nM for the σ2 receptor and a selectivity of 25.9-fold over the sigma-1 receptor (σ1R). nih.gov Another compound, 22 , an oxime derivative, showed the highest selectivity for the σ2 receptor, with a selectivity ratio (σ1Ki/σ2Ki) of 41.8. nih.gov

The length of the spacer connecting the heterocyclic core to other parts of the molecule also plays a role in determining selectivity. It has been observed that a spacer length of four carbons often leads to a preference for σ2 receptors. ucl.ac.be Furthermore, the presence of a sulfur atom in the heterocyclic structure has been associated with subnanomolar affinity for the σ2 receptor. ucl.ac.be

The following table summarizes the binding affinities of selected compounds for sigma receptors:

| Compound | σ1 Ki (nM) | σ2 Ki (nM) | Selectivity (σ1/σ2) |

| Compound 21 | 57 | 2.2 | 25.9 |

| Compound 22 | 92 | 2.2 | 41.8 |

Data sourced from a study on SYA 013 analogs as selective sigma-2 receptor ligands. nih.gov

Drug Discovery and Development Applications

The this compound scaffold and its derivatives have shown considerable promise in various drug discovery and development applications.

Lead optimization is a critical phase in drug discovery where an active compound (a "hit" or "lead") is chemically modified to improve its properties, such as potency, selectivity, and pharmacokinetic profile. nih.gov A common strategy in lead optimization is scaffold hopping, which involves replacing the central core of a molecule with a structurally different one while aiming to retain or improve biological activity. nih.govniper.gov.in This approach can lead to the discovery of novel compounds with improved properties or a different intellectual property landscape. nih.gov

For example, a scaffold hopping approach was successfully used to discover a new series of pyridine derivatives as potent inhibitors of cyclin-dependent kinase 2 (CDK2). nih.gov In another instance, switching from an imidazopyridine to a 1,2,4-triazolopyridine scaffold resulted in a significant improvement in metabolic stability and a decrease in lipophilicity. niper.gov.in The introduction of nitrogen atoms into aromatic systems is a known strategy to enhance metabolic stability. niper.gov.in

The this compound core can serve as a starting point for such optimization efforts. By systematically modifying the substituents on the pyridine ring and exploring different linkers and functional groups, medicinal chemists can fine-tune the properties of the resulting molecules to achieve desired therapeutic profiles.

The unique electronic and structural features of the this compound scaffold make it an attractive building block for the design of novel therapeutic agents. The presence of the dichloro- and diamino-substituents offers multiple points for chemical modification, allowing for the creation of diverse chemical libraries.

For instance, the design of dipeptidyl peptidase IV (DPP4) inhibitors has utilized a similar strategy of analyzing protein-ligand complex structures to guide the design of new compounds. nih.gov By substituting a triazole ring with an amide or urea (B33335) group, researchers were able to overcome undesirable pharmacokinetic profiles. nih.gov This highlights the potential for rational design in optimizing compounds based on a core scaffold.

The development of anticancer agents has also benefited from the design of novel scaffolds. A strategy involving the overlaying of scaffolds from bioactive natural products led to the discovery of 2,3-diaryl-pyridopyrimidin-4-imine/ones as potent dual inhibitors of human topoisomerase-II and tubulin polymerization. nih.gov This demonstrates the power of integrating structural motifs from different sources to create novel therapeutic agents with enhanced efficacy.

Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-molecular-weight molecules ("fragments") for weak binding to a biological target. wikipedia.orgchemdiv.com These fragments, which typically adhere to the "rule of three" (e.g., molecular weight < 300 Da), can then be grown or combined to produce more potent leads. wikipedia.orgfrontiersin.org FBDD has proven to be a successful strategy, leading to the development of several marketed drugs. nih.gov

The this compound core, with a molecular weight of approximately 178 g/mol , fits well within the fragment-based approach. cymitquimica.com Its relatively simple structure and potential for diverse interactions make it an ideal starting point for FBDD campaigns. The screening of fragment libraries can be performed using various biophysical techniques such as nuclear magnetic resonance (NMR), X-ray crystallography, and surface plasmon resonance (SPR). chemdiv.comfrontiersin.org

One of the key advantages of FBDD is that it allows for the exploration of chemical space more efficiently than traditional high-throughput screening (HTS). wikipedia.org By starting with smaller, less complex molecules, it is often possible to achieve higher "ligand efficiency," meaning that the final optimized compound is more likely to have a lower molecular weight and better drug-like properties. chemdiv.com

Prodrug strategies involve the chemical modification of a drug into an inactive form that is converted to the active drug within the body. This approach can be used to improve a drug's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), or to target the drug to a specific tissue or organ.

While specific examples of prodrugs based on the this compound core are not extensively documented in the provided search results, the principles of prodrug design are broadly applicable. For instance, the amino groups on the pyridine ring could be functionalized to create prodrugs with improved solubility or membrane permeability.

Targeted delivery systems aim to increase the concentration of a drug at its site of action, thereby enhancing efficacy and reducing off-target side effects. This can be achieved by attaching the drug to a targeting moiety, such as an antibody or a ligand for a specific receptor. Given the affinity of certain pyridine-based compounds for the sigma-2 receptor, which is overexpressed in some tumors, a targeted delivery strategy could be a viable approach for developing anticancer therapies based on the this compound scaffold. nih.govsigmaaldrich.com

Applications in Materials Science and Other Advanced Fields

Utilization as Monomers in Polymer Synthesis (e.g., polyimides)

Aromatic diamines are fundamental monomers for producing high-performance polymers like polyimides, which are known for their exceptional thermal stability, mechanical strength, and chemical resistance. vt.eduwikipedia.org The most common route for polyimide synthesis is a two-step process where a diamine reacts with a dianhydride in a polar aprotic solvent to form a soluble poly(amic acid) precursor, which is then cyclized into the final polyimide through thermal or chemical treatment. vt.edu

The properties of the resulting polyimide are heavily influenced by the chemical structure of the diamine and dianhydride monomers. vt.edu The incorporation of 4,5-Dichloropyridine-2,3-diamine as the diamine monomer could impart specific desirable traits to the polymer:

Enhanced Solubility: The introduction of pyridine (B92270) units into a polymer backbone can improve solubility in organic solvents due to increased dipole-dipole interactions between the polymer and the solvent. researchgate.net The non-coplanar structure that can arise from the substituted pyridine ring may also disrupt chain packing, further enhancing solubility. rsc.orgresearchgate.net

Thermal Stability: Aromatic polyimides are renowned for their high thermal stability. rsc.orgsemanticscholar.org The inclusion of the rigid pyridine and aromatic rings from the diamine would contribute to a high glass transition temperature (Tg) and excellent thermal decomposition temperatures. researchgate.netrsc.orgdntb.gov.ua

Modified Dielectric Properties: The polar pyridine units and chloro-substituents could influence the polymer's dielectric constant, a critical parameter for applications in microelectronics. rsc.org

The synthesis of polyimides from a diamine and a dianhydride is a well-established process, often carried out via a one-step or two-step method. rsc.orgresearchgate.net The choice of dianhydride, such as pyromellitic dianhydride (PMDA) or 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA), allows for further tuning of the final polymer's properties. researchgate.netnih.gov

Table 1: Influence of Monomer Structure on Polyimide Properties

| Dianhydride Monomer | Diamine Monomer Feature | Resulting Polyimide Property | Reference |

|---|---|---|---|

| Various Aromatic Dianhydrides | 4,5-diazafluorene-containing | Excellent organo-solubility, high Tg (270–311 °C), low dielectric constant. | rsc.org |

| 3,8-diphenylpyrene-1,2,6,7-tetracarboxylic dianhydride (DPPD) | Ortho methyl substituted diamine | High thermal stability (T_d > 493 °C), improved gas permeability. | rsc.org |

| 9,9-bis(trifluoromethyl)xanthene-2,3,6,7-tetracarboxylicdianhydride (6FCDA) | Phosphorus-containing aromatic diamine | High Tg (311.0 °C), good atomic oxygen resistance, reduced solubility. | nih.gov |

Coordination Chemistry and Metal Complex Formation

Pyridine and its derivatives are classic ligands in coordination chemistry, readily forming stable complexes with a wide array of transition metals. nih.govjscimedcentral.comwikipedia.org this compound features multiple coordination sites: the pyridine nitrogen and the two amino groups. The adjacent positioning of the 2,3-diamine groups makes it an excellent candidate for acting as a bidentate chelating ligand, forming a stable five-membered ring with a metal ion. nih.gov

The coordination behavior can be influenced by several factors:

Ligand Basicity: The pyridine nitrogen atom possesses a lone pair of electrons, allowing it to act as a Lewis base towards metal ions. nih.gov The basicity of the pyridine can be tuned by substituents on the ring; the electron-withdrawing chlorine atoms at the 4- and 5-positions would decrease the basicity of the pyridine nitrogen. nih.govnih.gov

Chelation: The vicinal diamine moiety can chelate to a metal center through the nitrogen atoms of the amino groups. This chelation is a common and stabilizing binding mode for 1,2-diamines. wikipedia.orgnih.gov

Geometry: Depending on the metal ion, its oxidation state, and the reaction conditions, complexes with various geometries such as octahedral, tetrahedral, or square planar can be formed. jscimedcentral.comwikipedia.org For example, Ni(II) is known to form complexes with coordination numbers of four, five, or six. jscimedcentral.com

The synthesis of such complexes typically involves reacting the ligand with a metal salt (e.g., chlorides or acetates) in a suitable solvent like ethanol. nih.govsysrevpharm.org The resulting complexes of this compound could exhibit interesting structural, magnetic, and electronic properties due to the interplay of the pyridine ring, the diamine chelate, and the chloro substituents.

Potential in Organic Electronic Materials (e.g., OLEDs, semiconductors)

Organic electronic devices, such as Organic Light-Emitting Diodes (OLEDs) and organic field-effect transistors (OFETs), rely on organic semiconductor materials for charge transport. sigmaaldrich.comsigmaaldrich.com Pyridine-containing compounds have emerged as promising materials, particularly for electron transport, due to the electron-deficient nature of the pyridine ring. rsc.orgresearchgate.net

This compound possesses attributes that make it an intriguing candidate for organic electronic applications:

Electron Transport: Pyridine derivatives are often used as electron-transporting materials (ETMs) in OLEDs, facilitating efficient electron injection and transport, which can lead to improved device efficiency and stability. rsc.org

Hole Transport: While the pyridine core is electron-deficient, the presence of electron-donating amino groups could confer hole-transporting capabilities. Materials incorporating both donor (amine/pyrene) and acceptor (pyridine) moieties have been successfully developed as hole-transporting materials (HTMs). nih.govacs.org The balance of electron and hole transport is crucial for efficient charge recombination in the emissive layer of an OLED. acs.org

Tunable Energy Levels: The frontier molecular orbital (HOMO/LUMO) energy levels can be tuned by modifying the chemical structure. rsc.org The combination of chloro- and amino-substituents on the pyridine ring in this compound offers a pathway to engineer its electronic properties for optimal alignment with other materials in a device stack. rsc.orgnih.gov

Semiconductor Performance: Certain diamine-based materials have been investigated for their performance in semiconductors, with some polyimides made from specific diamines exhibiting a very low dielectric constant, which enhances device performance. specialchem.com The inherent properties of diamines can contribute to flexibility, durability, and moisture resistance in electronic components. specialchem.com

The development of new organic semiconductors often involves the synthesis of molecules with specific thermal, redox, and optical properties. researchgate.net The structural features of this compound make it a promising platform for designing novel materials for this purpose.

Table 2: Examples of Pyridine-Based Materials in OLEDs

| Material Type | Function | Key Performance Metric | Reference |

|---|---|---|---|

| Pyrene-functionalized Pyridine | Hole-Transporting Layer (HTL) | Max. current efficiency of 22.4 cd/A and EQE of 9% with low efficiency roll-off. | nih.gov |

| Dipyrenylpyridines | Electron-Transporting Material (ETM) | High electron mobility and good electron injection from cathode. | acs.org |

Catalysis Applications of this compound-derived Complexes

Transition metal complexes are cornerstones of modern chemical catalysis. The ligands surrounding the metal center play a critical role in determining the catalyst's activity, selectivity, and stability. wikipedia.org Complexes derived from this compound could serve as effective catalysts in various organic transformations.

The potential catalytic applications stem from several key features:

Ligand Design: The pyridine-diamine structure is a common motif in catalyst design. The N-atoms of the pyridine and amine groups can coordinate to a metal, while the substituents on the pyridine ring can be used to fine-tune the electronic and steric properties of the catalyst. nih.govcore.ac.uk

Active Metal Centers: Palladium (Pd) and Rhodium (Rh) complexes containing pyridine ligands have demonstrated high efficiency in important reactions. nih.govnih.gov For example, Pd(II) complexes are effective precatalysts for Suzuki–Miyaura and Heck cross-coupling reactions, while Rhodium(I) carbonyl complexes are used in methanol (B129727) carbonylation. nih.govcore.ac.uk

Reaction Mechanisms: Catalytic cycles often involve steps like oxidative addition and reductive elimination, where the electron density at the metal center is crucial. core.ac.uk The electron-donating and -withdrawing groups on the this compound ligand would modulate the nucleophilicity of the coordinated metal, thereby influencing the rates of these fundamental steps. nih.govcore.ac.uk

Versatility: Metal complexes featuring organotellurium ligands, another class of organochalcogen compounds, show proficiency in Suzuki–Miyaura and Mizoroki–Heck couplings, alcohol oxidation, and C–N bond formation. rsc.org By analogy, complexes of this compound could be explored for a similarly broad range of catalytic reactions. Manganese complexes with P,N-ligands have also been shown to be effective for N-alkylation and benzimidazole (B57391) synthesis. acs.org

The synthesis of these catalytic complexes would follow standard coordination chemistry procedures, and their performance could be optimized by varying the metal precursor and reaction conditions. core.ac.ukacs.org

Environmental and Toxicological Considerations in Research

Biodegradation Pathways of Pyridine (B92270) Derivatives

Pyridine and its derivatives are recognized environmental pollutants, often originating from industrial and agricultural activities. researchgate.net While pyridine itself can be a source of carbon and nitrogen for some microorganisms, the addition of halogen substituents, such as chlorine, significantly hinders the biodegradation process. researchgate.netwikipedia.org

The microbial degradation of pyridine compounds often involves initial hydroxylation steps, where oxygen derived from water is incorporated into the pyridine ring. researchgate.net Bacteria have been shown to degrade many simple pyridine derivatives, especially hydroxypyridines and pyridinecarboxylic acids, through pathways that create hydroxylated intermediates. researchgate.net For instance, some bacteria can utilize 2-hydroxypyridine as their sole carbon and energy source, degrading it via the maleamate pathway. researchgate.net In one studied pathway, a monooxygenase enzyme converts 2-hydroxypyridine into 2,5-dihydroxypyridine, which is then further broken down. researchgate.net

However, the degradation of unsubstituted pyridine can proceed without hydroxylation, involving a direct oxidative cleavage of the pyridine ring by a monooxygenase system. nih.gov This pathway consists of four enzymatic steps, ultimately forming succinic acid. nih.gov For chlorinated pyridines, degradation is notably slower. Most mono- and di-substituted chloropyridines are relatively resistant to microbial breakdown in soil and liquid media, with estimated complete degradation times exceeding 30 days. wikipedia.org The degradation of compounds like 3,5,6-trichloro-2-pyridinol, a metabolite of the insecticide chlorpyrifos, is primarily achieved through microbially-mediated mineralization. researchgate.net

Table 1: Proposed Bacterial Degradation Pathways for Pyridine Derivatives

| Derivative | Initial Step | Key Intermediates | End Products/Pathway | Bacterial Strain Example |

|---|---|---|---|---|

| Pyridine | Oxidative ring cleavage | (Z)-N-(4-oxobut-1-enyl)formamide | Succinic acid | Arthrobacter sp. strain 68b nih.gov |

| 2-Hydroxypyridine | Hydroxylation | 2,5-dihydroxypyridine, N-formylmaleamic acid | Maleamate pathway, Fumaric acid | Burkholderia sp. MAK1 researchgate.net |

| 4-Hydroxypyridine | Hydroxylation | 3-(N-formyl)-formiminopyruvate, 3-formylpyruvate | Catabolic pathway | Arthrobacter sp. IN13 researchgate.net |

Note: This table presents examples of degradation pathways for related pyridine and phenolic structures to infer potential routes for dichloropyridine derivatives.

Environmental Fate and Persistence Studies

The environmental fate of chlorinated pyridines is a significant concern due to their potential for persistence. The presence of chlorine atoms on the pyridine ring generally increases the compound's stability and resistance to degradation.

Studies on chlorinated pyridine compounds indicate they are not expected to biodegrade rapidly. epa.gov Their persistence in the environment means they can potentially accumulate in soil and water. The movement of these compounds is influenced by factors like water solubility and soil adsorption. For example, 2-chloropyridine shows significant volatilization from water, but this is less pronounced when it is present in soil. wikipedia.org

The potential for a chemical to leach into groundwater can be estimated using the Groundwater Ubiquity Score (GUS), which is based on its soil degradation half-life (DT50) and organic-carbon sorption constant (Koc). farmlandbirds.net Chemicals with a GUS score greater than 2.8 are considered likely to leach. farmlandbirds.net While specific data for 4,5-Dichloropyridine-2,3-diamine is not available, the general properties of chlorinated pyridines suggest a potential for environmental persistence that warrants careful management and further study.

Table 2: Environmental Fate Properties of Selected Chlorinated Pyridines

| Property | 2,3,5,6-Tetrachloropyridine | Pentachloropyridine |

|---|---|---|

| Melting Point (°C) | 89 - 91 | 124 - 126 |

| Boiling Point (°C) | 252 | 280 |

| Water Solubility (mg/L) | 13.5 | 3.6 |

| Vapor Pressure (hPa) | 2.13 x 10⁻³ | 1.01 x 10⁻⁴ |

| Log Kow | 3.86 | 5.15 |

| Biodegradation | Not readily biodegradable (estimated) | Not readily biodegradable (estimated) |

Source: U.S. Environmental Protection Agency, Screening-Level Hazard Characterization epa.gov

Advanced Ecotoxicological Assessments

Ecotoxicological studies are essential for determining the potential harm that chemical compounds can cause to ecosystems. scienceopen.comnih.gov These assessments typically involve standardized acute and chronic toxicity tests on representative organisms from different trophic levels, such as algae, invertebrates (e.g., Daphnia magna), and fish. normandata.eu The endpoint of these tests is often the EC50 (effective concentration affecting 50% of the population) or LC50 (lethal concentration for 50% of the population). normandata.eusaude.gov.br

For many synthetic compounds, including pharmaceuticals and pesticides, there is growing concern about their presence in aquatic systems and their potential to cause adverse effects even at low concentrations. scienceopen.comsaude.gov.br Active pharmaceutical ingredients (APIs) are of particular interest because they are designed to be biologically active, and many of the biological pathways they target are conserved in non-target organisms. scienceopen.com

Sustainable Synthetic Approaches and Green Chemistry Principles

In response to the environmental concerns associated with chemical manufacturing, there is a significant research effort dedicated to developing sustainable synthetic methods based on the principles of green chemistry. benthamscience.com These principles aim to reduce waste, minimize the use of hazardous substances, improve energy efficiency, and utilize renewable feedstocks.

For the synthesis of pyridine derivatives, traditional methods often involve harsh reaction conditions and the use of toxic chemicals. benthamscience.com Modern, greener approaches focus on multicomponent reactions (MCRs), which can produce complex molecules in a single step, thus reducing waste and improving efficiency. acs.orgresearchgate.net

Key green chemistry strategies for synthesizing functionalized pyridines include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or ethanol. rsc.org

Catalysis: Employing catalysts that are efficient, reusable, and non-toxic. This includes metal-based catalysts, organo-catalysts, and ionic liquids, which can function as both solvent and catalyst. benthamscience.comacs.orgresearchgate.net

Energy Efficiency: Utilizing methods like microwave irradiation to shorten reaction times and reduce energy consumption compared to conventional heating. nih.govresearchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste.

Recent research has demonstrated the synthesis of highly functionalized pyridines and pyridones using one-pot, multicomponent reactions in green solvents like water. rsc.orgnih.gov Other innovative approaches include using surface-modified vials as reusable catalysts and employing ionic liquids to facilitate reactions under milder conditions. benthamscience.comacs.org These sustainable methods offer a pathway to produce complex chemical structures like this compound with a significantly reduced environmental footprint. mdpi.com

Table 3: Comparison of Synthetic Methods for Pyridine Derivatives

| Method | Key Features | Advantages |

|---|---|---|

| Conventional Synthesis | Often multi-step, uses harsh reagents and toxic solvents. | Well-established protocols. |

| Microwave-Assisted Synthesis | Uses microwave irradiation for heating. | Shorter reaction times, better yields, lower energy use. nih.govresearchgate.net |

| Multicomponent Reactions (MCRs) | Combines three or more reactants in a single step. | High efficiency, reduced waste, operational simplicity. acs.orgresearchgate.net |

| Ionic Liquid Catalysis | Uses ionic liquids as catalysts and/or solvents. | Milder reaction conditions, recyclability, reduced use of volatile organic compounds. benthamscience.com |

| Aqueous Synthesis | Uses water as the primary solvent. | Environmentally friendly, low cost, safe. rsc.org |

Future Research Directions and Emerging Trends

Integration of Artificial Intelligence and Machine Learning in Compound Design

By training ML models on large datasets of known pyridine-containing molecules and their associated biological data, researchers can identify promising candidates for synthesis and testing. This in silico approach can significantly reduce the time and cost associated with traditional trial-and-error methods. Future research will likely focus on developing bespoke algorithms tailored to the specific chemical space of dichloropyridine diamines to enhance the predictive accuracy of these models.

Table 1: Illustrative AI/ML-Driven Predictions for Hypothetical 4,5-Dichloropyridine-2,3-diamine Derivatives

| Derivative ID | Predicted Target | Predicted IC50 (nM) | Predicted ADMET Score |

| DPD-001 | Kinase X | 15 | 0.85 |

| DPD-002 | Protease Y | 42 | 0.79 |

| DPD-003 | GPCR Z | 110 | 0.91 |

Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the potential output of AI/ML models.

Exploration of Novel Synthetic Methodologies (e.g., C-H activation)

Modern organic synthesis is increasingly focused on the development of efficient and sustainable methods for molecule construction. For this compound, the exploration of novel synthetic methodologies such as C-H activation will be a key area of future research. nih.gov C-H activation strategies offer a more atom-economical and direct approach to functionalizing the pyridine (B92270) core, bypassing the need for pre-functionalized starting materials. nih.gov

The development of regioselective C-H activation protocols would enable the precise introduction of a wide array of functional groups at various positions on the pyridine ring, leading to a diverse library of derivatives. This would be a significant advancement over classical cross-coupling methods, which often require harsh reaction conditions and multi-step synthetic sequences.

Development of Advanced Analytical Techniques for Trace Analysis

As with any chemical entity intended for potential therapeutic or advanced material applications, the ability to detect and quantify trace amounts is crucial. Future research will necessitate the development of highly sensitive and selective analytical techniques for the trace analysis of this compound and its metabolites or degradation products.

Advanced chromatographic techniques, such as Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS), will likely be the methods of choice. These powerful analytical platforms can provide the low limits of detection and quantification required for pharmacokinetic studies and environmental monitoring. The development of specific antibodies for use in immunoassays could also offer a high-throughput screening method for trace analysis.

Translational Research from Bench to Pre-clinical Studies

The ultimate goal for many novel chemical entities is their translation from laboratory curiosities to clinically relevant agents. For derivatives of this compound, a concerted effort in translational research will be essential. This will involve a multidisciplinary approach, bridging the gap between basic chemical synthesis and pre-clinical evaluation.

Initial in vitro screening of new derivatives against a panel of disease-relevant targets will be followed by more comprehensive pre-clinical studies in cellular and animal models. These studies will aim to establish proof-of-concept for therapeutic efficacy and to gather preliminary data on the pharmacokinetic profiles of the most promising candidates.

Table 2: Hypothetical Pre-clinical Evaluation Cascade for a this compound Derivative

| Stage | Assay/Model | Key Endpoint |

| In Vitro | Cell-based viability assay | IC50 determination |

| In Vitro | Target engagement assay | Binding affinity (Kd) |

| In Vivo | Mouse xenograft model | Tumor growth inhibition |

| In Vivo | Rat pharmacokinetic study | Bioavailability (%) |

Note: This table represents a simplified, hypothetical pathway for pre-clinical evaluation.

Addressing Unmet Needs in Therapeutic Areas through this compound Derivatives

The structural motifs present in this compound are reminiscent of those found in a variety of biologically active molecules. For instance, related aminopyridine structures have shown promise in areas such as oncology and infectious diseases. nih.govqyresearch.in Future research will likely focus on leveraging this scaffold to address unmet medical needs in these and other therapeutic areas.

Q & A